Boc-MIF-1-Am
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Overview
Description
Preparation Methods
The synthesis of Boc-MIF-1-Am involves the protection of the amino group of melanostatin with a tert-butoxycarbonyl (Boc) group, followed by conjugation with amantadine. The Boc group is typically introduced using di-tert-butyl dicarbonate under basic conditions . The deprotection of the Boc group can be achieved using various methods, including treatment with trifluoroacetic acid, oxalyl chloride in methanol, or catalytic amounts of iodine .
Chemical Reactions Analysis
Boc-MIF-1-Am undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
Boc-MIF-1-Am has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of bioconjugation on receptor activity.
Biology: The compound is utilized to investigate the role of dopamine D2 receptors in cellular signaling and neurotoxicity.
Medicine: this compound is explored for its potential therapeutic effects in neurological disorders, particularly those involving dopamine dysregulation.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
Boc-MIF-1-Am enhances the activity of human dopamine D2 receptors by acting as a positive allosteric modulator. It binds to the receptor and induces a conformational change that increases the receptor’s affinity for dopamine. This mechanism involves the interaction of the compound with specific amino acid residues within the receptor, leading to enhanced signaling pathways .
Comparison with Similar Compounds
Boc-MIF-1-Am is unique due to its bioconjugate nature, combining melanostatin and amantadine. Similar compounds include:
Melanostatin (MIF-1): A neuropeptide with various biological activities.
Amantadine: An antiviral and antiparkinsonian drug.
Other bioconjugates:
Properties
Molecular Formula |
C28H46N4O5 |
---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[(2S)-1-[[2-(1-adamantylamino)-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H46N4O5/c1-17(2)9-21(30-25(35)22-7-6-8-32(22)26(36)37-27(3,4)5)24(34)29-16-23(33)31-28-13-18-10-19(14-28)12-20(11-18)15-28/h17-22H,6-16H2,1-5H3,(H,29,34)(H,30,35)(H,31,33)/t18?,19?,20?,21-,22-,28?/m0/s1 |
InChI Key |
KZIJKVKQZRXZLN-UHEQQTILSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)[C@@H]4CCCN4C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC12CC3CC(C1)CC(C3)C2)NC(=O)C4CCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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